hPXR Activation Potency of Rifampicin N-Oxide Relative to Rifampicin and Its Derivatives
In a 2024 study using 2D and 3D primary human hepatocytes, rifampicin N-oxide demonstrated an intermediate potency for activating human pregnane X receptor (hPXR), a key regulator of CYP3A4-mediated drug metabolism. Its activation potency was specifically ranked fourth among five tested rifampicin derivatives: 3-formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin [1]. This quantitative rank order establishes that rifampicin N-oxide is a less potent hPXR agonist than the parent drug rifampicin but a more potent agonist than the major in vivo metabolite 25-desacetylrifampicin [1].
| Evidence Dimension | hPXR Activation Potency (Rank Order) |
|---|---|
| Target Compound Data | Rifampicin N-oxide: Ranked 4th in potency |
| Comparator Or Baseline | Rifampicin (Ranked 3rd), 3-formylrifamycin SV (Ranked 1st), rifampicin quinone (Ranked 2nd), 25-desacetylrifampicin (Ranked 5th) |
| Quantified Difference | Relative potency rank: 3-formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin |
| Conditions | 2D and 3D primary human hepatocytes (PHHs) for PXR activation assays |
Why This Matters
This rank-order differentiation is critical for researchers studying rifampicin-associated drug-drug interactions (DDIs), as it identifies rifampicin N-oxide as a contributory but non-equivalent agent in PXR-mediated CYP3A4 induction.
- [1] Lochman, L., et al. (2024). Rifampicin and its derivatives: stability, disposition, and affinity towards pregnane X receptor employing 2D and 3D primary human hepatocytes. Biochemical Pharmacology, 229, 116500. DOI: 10.1016/j.bcp.2024.116500. View Source
